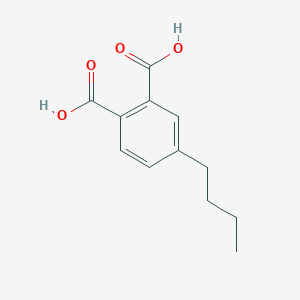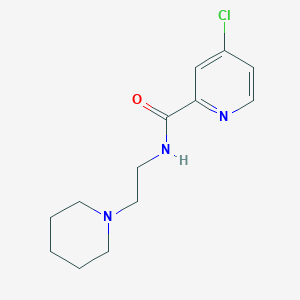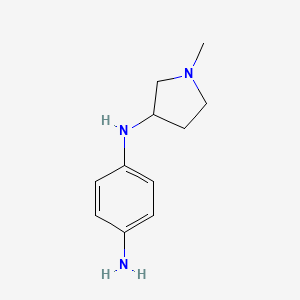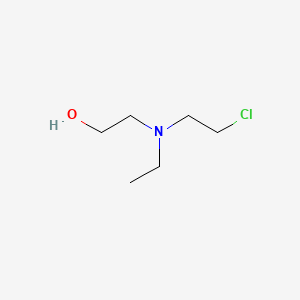
2-((2-Chloroethyl)ethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloroethyl(ethyl)amino]ethanol: is an organic compound with the molecular formula C6H15ClNO. It is a colorless liquid with a molecular weight of 156.7 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: : Reacting 2-chloroethanol with ethylamine under controlled conditions.
Reductive Amination: : Reacting 2-chloroethanol with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloroethyl(ethyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding aldehyde or carboxylic acid.
Reduction: : Reducing the compound to form amines or alcohols.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
Oxidation: : Formation of 2-chloroethanol derivatives such as 2-chloroethanol aldehyde or carboxylic acid.
Reduction: : Production of ethylamine derivatives or alcohols.
Substitution: : Generation of various functionalized compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-chloroethyl(ethyl)amino]ethanol has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Employed in biochemical studies to understand enzyme mechanisms.
Medicine: : Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors involved in biochemical processes.
Pathways: : Involves pathways related to cellular metabolism, signaling, and defense mechanisms.
Comparison with Similar Compounds
2-[2-chloroethyl(ethyl)amino]ethanol is unique compared to similar compounds such as 2-chloroethanol and ethylamine. While these compounds share structural similarities, 2-[2-chloroethyl(ethyl)amino]ethanol exhibits distinct chemical and biological properties that make it suitable for specific applications.
Similar Compounds
2-Chloroethanol: : A simpler beta-halohydrin with applications in organic synthesis.
Ethylamine: : A primary amine used in various chemical reactions and industrial processes.
Properties
CAS No. |
4669-20-9 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]ethanol |
InChI |
InChI=1S/C6H14ClNO/c1-2-8(4-3-7)5-6-9/h9H,2-6H2,1H3 |
InChI Key |
ODCWAALEHCNIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


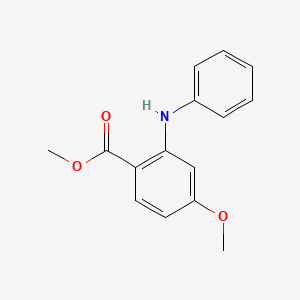

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
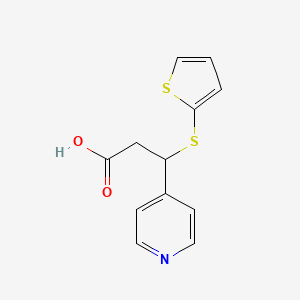
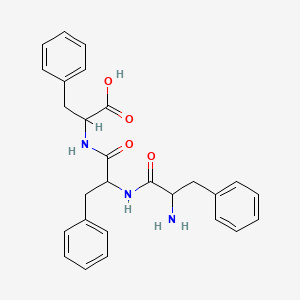
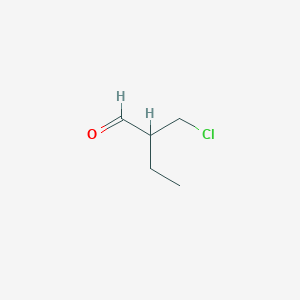
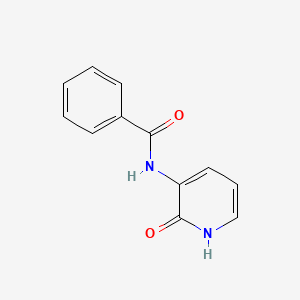
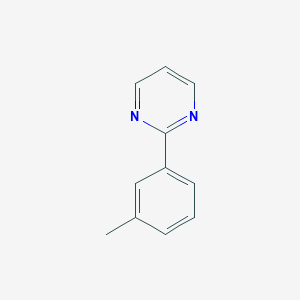
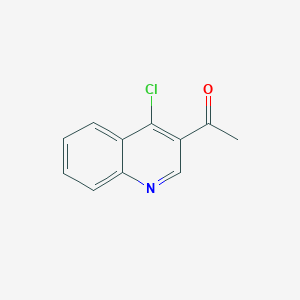
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
